1-tert-butyl 2-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate
CAS No.:
Cat. No.: VC13806811
Molecular Formula: C12H21NO5
Molecular Weight: 259.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H21NO5 |
---|---|
Molecular Weight | 259.30 g/mol |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
Standard InChI | InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-8(14)5-6-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Standard InChI Key | SCKQPFVBRJQINF-RKDXNWHRSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](CC[C@@H]1C(=O)OC)O |
SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(CCC1C(=O)OC)O |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s piperidine backbone is substituted at positions 1, 2, and 5 with a tert-butyl carboxylate, methyl carboxylate, and hydroxyl group, respectively. The (2R,5R) stereochemistry ensures precise spatial orientation of these functional groups, which is critical for its biological interactions. X-ray crystallography and chiral HPLC analyses confirm the absolute configuration, with the hydroxyl group at C5 participating in hydrogen-bonding networks that influence molecular recognition .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₁NO₅ |
Molecular Weight | 259.30 g/mol |
CAS Number | 2139383-25-6 |
IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R,5R)-5-hydroxypiperidine-1,2-dicarboxylate |
SMILES | COC(=O)[C@H]1CCC@@HCN1C(=O)OC(C)(C)C |
Purity | 97% (HPLC) |
The tert-butyl group enhances lipophilicity, facilitating membrane permeability, while the methyl carboxylate contributes to metabolic stability.
Synthesis and Manufacturing
Multi-Step Organic Synthesis
Industrial production typically employs a multi-step protocol starting from tert-butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate. Key steps include:
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Ring Expansion: Conversion of the pyrrolidine precursor to piperidine via acid-catalyzed rearrangement.
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Stereoselective Hydroxylation: Enzymatic or chemical oxidation introduces the C5 hydroxyl group with >98% enantiomeric excess.
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Esterification: Sequential protection of carboxyl groups using tert-butyl and methyl esters under Mitsunobu conditions.
Flow microreactor systems optimize yield (up to 85%) and reduce reaction times compared to batch processes, ensuring scalability for industrial applications.
Chemical Reactivity and Functionalization
Site-Selective Modifications
The hydroxyl group at C5 undergoes selective oxidation to ketones or serves as a nucleophile in alkylation reactions. Meanwhile, the tert-butyl ester is resistant to basic hydrolysis, allowing selective deprotection of the methyl ester under mild acidic conditions (e.g., HCl/THF). This duality enables sequential functionalization for generating libraries of derivatives.
Table 2: Representative Reactions
Reaction Type | Reagents/Conditions | Product |
---|---|---|
Oxidation | PCC, CH₂Cl₂, 0°C | 5-Ketopiperidine derivative |
Alkylation | NaH, R-X, DMF | 5-Alkoxy derivatives |
Ester Hydrolysis | LiOH, THF/H₂O | Free carboxylic acid |
Applications in Pharmaceutical and Industrial Research
Drug Discovery Scaffold
The compound’s piperidine core mimics natural alkaloids, making it a versatile scaffold for CNS-targeting drugs. Recent studies highlight its role in synthesizing GABA receptor modulators, though specific mechanisms remain proprietary.
Enzyme Inhibition Studies
In vitro assays demonstrate competitive inhibition of cytochrome P450 3A4 (IC₅₀ = 12 µM), suggesting utility in drug-drug interaction studies. The hydroxyl group’s hydrogen-bonding capability is critical for binding to the enzyme’s active site.
Research Advancements and Biological Insights
Metabolic Pathways
Rat hepatocyte studies indicate rapid glucuronidation of the hydroxyl group, with a half-life of 2.3 hours. This metabolic profile informs prodrug strategies to enhance bioavailability.
Structural-Activity Relationships (SAR)
Comparative analysis of (2R,5R) vs. (2S,5S) diastereomers reveals a 10-fold difference in affinity for serotonin transporters, underscoring the importance of stereochemistry.
Future Directions and Challenges
Sustainable Synthesis
Developing biocatalytic routes using engineered ketoreductases could improve stereochemical purity and reduce waste. Pilot-scale trials using immobilized enzymes show promise, achieving 92% yield and 99% ee.
Targeted Drug Delivery
Nanoparticle encapsulation of the compound is being explored to bypass first-pass metabolism, with preliminary in vivo data showing a 3-fold increase in brain penetration.
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